molecular formula C17H15NOS B2819551 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 338416-19-6

1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde

Cat. No.: B2819551
CAS No.: 338416-19-6
M. Wt: 281.37
InChI Key: PSUADNFSMJTTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde ( 338416-19-6) is an indole-based chemical building block with the molecular formula C17H15NOS and a molecular weight of 281.37 g/mol . This compound is characterized by a sulfanyl (thioether) bridge connecting a 4-methylphenyl ring to the 2-position of a 1-methylindole ring, which is also functionalized with a formyl group at the 3-position. Its computed properties include a topological polar surface area (TPSA) of 47.3 Ų and an XLogP3 of 4.2, indicating its potential hydrophobicity . As a specialized indole-3-carbaldehyde derivative , this compound serves as a versatile precursor or intermediate in organic synthesis and medicinal chemistry research. The reactive aldehyde group allows for further chemical modifications, making it valuable for constructing more complex molecules. Indole-3-carboxaldehyde scaffolds are subjects of ongoing scientific investigation; related compounds have been studied for various biological activities, such as serving as metabolites from fungi with inhibitory effects on plant pathogenic fungi . Researchers can utilize this compound in the synthesis of novel heterocyclic compounds, in the development of pharmacologically active agents, or as a standard in analytical method development. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfanylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUADNFSMJTTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the formation of the indole core One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Types of Reactions:

  • Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiol derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium hydrosulfide (NaSH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxylic acid

  • Reduction: 1-Methyl-2-[(4-methylphenyl)thiol]-1H-indole-3-carbaldehyde

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde as an anticancer agent . The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.

Case Study: Synthesis and Evaluation

A series of indole derivatives, including those related to this compound, were synthesized and tested for their anticancer activities. For instance, compounds derived from indole structures exhibited significant cytotoxicity against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. Notably, some derivatives achieved IC50 values lower than established chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (μM)Reference
7aHepG26.1 ± 1.9
7bHepG27.9 ± 1.9
DoxorubicinHepG224.7 ± 3.2

The mechanisms of action were further investigated through flow cytometry, which indicated that these compounds could induce apoptosis in cancer cells, making them viable candidates for further development in cancer therapeutics.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor , particularly against key targets involved in cancer progression and metabolism.

Synthetic Utility

In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis.

Synthetic Pathways

The compound can be synthesized through various methods, including:

  • Pictet–Spengler Reaction : This method is commonly used to construct indole derivatives with specific substituents, allowing for the introduction of chirality at the C1 position.

Mechanism of Action

The mechanism by which 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the application and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Trifluoromethylphenylsulfanyl Analog
  • Compound : 1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde
  • Molecular Formula: C₁₇H₁₂F₃NOS
  • Molecular Weight : 335.34 g/mol
  • Impact :
    • Increased metabolic stability due to the CF₃ group, a common feature in drug design .
4-Isopropylphenyl Analog
  • Compound : 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde
  • Molecular Formula: C₁₈H₁₇NO
  • Molecular Weight : 263.33 g/mol
  • Key Difference :
    • Lacks the methyl group at position 1 of the indole ring.
    • The 4-isopropylphenyl group increases steric bulk compared to 4-methylphenyl.
  • Impact :
    • Reduced steric hindrance at position 1 may enhance solubility but decrease stability .

Functional Group Variations at Position 3

Carbaldehyde vs. Carboxamide
  • Compound : 1-Methyl-2-(p-tolyl)-1H-indole-3-carboxamide
  • Hypothetical Formula : C₁₇H₁₆N₂O
  • Key Difference :
    • Replacement of the aldehyde group with an amide (-CONH₂).

Substituent Variations on the Indole Core

5-Pentyl/6-Hexyl Derivatives
  • Compound : 5-Pentyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
  • Molecular Formula: C₂₁H₂₃NO₂
  • Molecular Weight : 329.41 g/mol
  • Key Difference :
    • A pentyl or hexyl chain at position 5 increases hydrophobicity.
  • Impact :
    • Improved membrane permeability in biological assays but reduced aqueous solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Features Biological Relevance
Target Compound C₁₇H₁₅NOS 297.37 4-Methylphenylsulfanyl, Position 1 Me Antimicrobial lead candidate
3-Trifluoromethylphenylsulfanyl analog C₁₇H₁₂F₃NOS 335.34 Strong electron-withdrawing CF₃ group Enhanced metabolic stability
4-Isopropylphenyl analog C₁₈H₁₇NO 263.33 Position 1 H, bulky isopropyl group Solubility-focused design
5-Pentyl-4-methoxyphenyl analog C₂₁H₂₃NO₂ 329.41 Long alkyl chain, methoxy group Lipophilic drug candidate

Research Findings and Trends

  • Synthetic Flexibility: The indole-3-carbaldehyde scaffold allows diverse modifications via cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic substitution, enabling rapid SAR studies .
  • Biological Activity: Sulfanyl-containing indoles exhibit pronounced antibacterial and antitumor activities, with electron-withdrawing groups (e.g., CF₃) often improving potency .
  • Crystallographic Insights : Related compounds form supramolecular chains via C–H···O interactions, suggesting predictable solid-state behavior for the target compound .

Biological Activity

1-Methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is an indole derivative known for its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C16H15NOS
  • Molecular Weight : 273.36 g/mol
  • CAS Number : 3417676

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring structure allows for binding with specific receptors and enzymes, potentially inhibiting pathways involved in cancer cell proliferation and viral replication.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)5.0
MCF-7 (Breast)3.5
HCT116 (Colon)4.2

The structure-activity relationship (SAR) analysis suggests that the presence of the methyl group on the phenyl ring enhances the compound's cytotoxicity against these cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial efficacy against various pathogens, including resistant strains. Notably, it has shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA):

PathogenMIC (µg/mL)Reference
MRSA1.0
Staphylococcus aureus3.9
Escherichia coli5.0

Case Studies

  • Anticancer Study : A study conducted on the effects of this compound on A549 lung cancer cells revealed that it induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Evaluation : In a comparative study, this compound was tested alongside conventional antibiotics against various bacterial strains, showing superior activity against MRSA compared to standard treatments.

Q & A

Q. What are the common synthetic routes for 1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves reacting 1H-indole-3-carbaldehyde derivatives with sulfanylating agents under basic conditions. For example, 1H-indole-3-carbaldehyde can be dissolved in DMF with K₂CO₃ as a base, followed by dropwise addition of 4-methylbenzenesulfonyl chloride at 0–5°C to control exothermic reactions . Key optimization parameters include:
  • Stoichiometry : Maintain a slight excess of sulfonyl chloride (1.05–1.1 equivalents) to ensure complete substitution at the indole N1 position.
  • Temperature : Ice-cold conditions minimize side reactions like aldehyde oxidation.
  • Workup : Precipitation in ice-water followed by recrystallization from ethanol improves purity and yield .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive structural confirmation, including bond lengths (e.g., S–C bonds at ~1.76–1.82 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • NMR : ¹H and ¹³C NMR can identify aldehyde protons (~9.8–10.2 ppm) and sulfanyl-substituted aromatic regions.
  • HPLC : Use a C18 column with methanol/buffer mobile phases (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) for purity analysis .

Advanced Research Questions

Q. How does the crystal packing and intermolecular interactions of this compound influence its physicochemical properties?

  • Methodological Answer : The title compound exhibits layered packing along the crystallographic b-axis, stabilized by C–H···O hydrogen bonds (e.g., C3–H3···O14, 2.53 Å) and van der Waals interactions between methylphenyl groups. These interactions:
  • Enhance thermal stability : Close packing (interplanar spacing ~3.5 Å) reduces molecular mobility, increasing melting points.
  • Affect solubility : Hydrophobic interactions between aromatic rings may reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .
    Refinement parameters (e.g., R factor < 0.05) should be verified using full-matrix least-squares methods to ensure accuracy in hydrogen-bond geometry .

Q. How do structural modifications at the sulfanyl or aldehyde positions affect biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Sulfanyl Group Modifications : Replacing 4-methylphenyl with electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antibacterial activity by increasing electrophilicity at the sulfur atom. Conversely, bulkier substituents (e.g., cyclohexyl) reduce membrane permeability .
  • Aldehyde Functionalization : Conversion to oximes or hydrazones can improve metabolic stability. For example, Schiff base derivatives of similar indole carbaldehydes show enhanced antitumor activity (IC₅₀ values < 10 µM in MCF-7 cells) .
    Experimental Design : Perform comparative bioassays (e.g., MIC for antibacterial activity, MTT for cytotoxicity) using a library of analogs with systematic substituent variations.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) structures. For example:
  • Conformational Flexibility : If NMR suggests rotational freedom in the sulfanyl group, but X-ray shows a fixed conformation, analyze variable-temperature NMR or use DFT calculations to model energy barriers .
  • Hydrogen Bonding : Solution-phase hydrogen bonds (observed in NOESY) may differ from crystallographic data due to solvent effects. Cross-validate with IR spectroscopy (stretching frequencies for C=O and S–O bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.